molecular formula C23H29N3O4 B6088282 3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone

3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone

Cat. No. B6088282
M. Wt: 411.5 g/mol
InChI Key: GCXGWPVSMGQOPO-UHFFFAOYSA-N
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Description

3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a complex compound with a unique structure that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone is not fully understood. However, it has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a crucial role in the breakdown of acetylcholine, a neurotransmitter involved in various cognitive functions. By inhibiting the activity of these enzymes, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function. It has also been found to have anxiolytic and antidepressant-like effects, which can reduce anxiety and depression. Additionally, it has been found to have anti-inflammatory and antioxidant effects, which can reduce inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase and butyrylcholinesterase, which makes it a useful tool for studying the role of these enzymes in various biological processes. It also has anxiolytic and antidepressant-like effects, which can be useful for studying the mechanisms underlying anxiety and depression. However, it has some limitations, such as its complex structure, which can make it difficult to synthesize and purify.

Future Directions

There are several future directions for the study of 3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone. One direction is to study its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Another direction is to study its potential applications in the treatment of anxiety and depression. Additionally, further studies are needed to understand its mechanism of action and to optimize its synthesis method to make it more accessible for research.

Synthesis Methods

The synthesis of 3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-(3-furylmethyl)piperazine with 2-bromoacetyl benzoate in the presence of potassium carbonate and copper iodide. The resulting product is then reacted with piperidine and benzyl bromide to obtain the final product. Other methods involve the use of different reagents and catalysts to achieve the same product.

Scientific Research Applications

3-{2-[4-(benzyloxy)-1-piperidinyl]-2-oxoethyl}-4-(3-furylmethyl)-2-piperazinone has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to have potent inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which makes it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's disease. It has also been found to have anxiolytic and antidepressant-like effects, which makes it a potential candidate for the treatment of anxiety and depression.

properties

IUPAC Name

4-(furan-3-ylmethyl)-3-[2-oxo-2-(4-phenylmethoxypiperidin-1-yl)ethyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c27-22(14-21-23(28)24-9-12-26(21)15-19-8-13-29-16-19)25-10-6-20(7-11-25)30-17-18-4-2-1-3-5-18/h1-5,8,13,16,20-21H,6-7,9-12,14-15,17H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXGWPVSMGQOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OCC2=CC=CC=C2)C(=O)CC3C(=O)NCCN3CC4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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